molecular formula C6H3ClFN3 B14845217 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile

3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile

Cat. No.: B14845217
M. Wt: 171.56 g/mol
InChI Key: QGFYZWBAPGBKQU-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile: is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, along with a carbonitrile group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,4-dichloro-5-fluoropyridine with ammonia, followed by the introduction of the carbonitrile group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and versatility make it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino, chloro, and fluoro substituents on the pyridine ring can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

3-amino-4-chloro-5-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H3ClFN3/c7-5-3(8)2-11-4(1-9)6(5)10/h2H,10H2

InChI Key

QGFYZWBAPGBKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)N)Cl)F

Origin of Product

United States

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